molecular formula C22H17ClF4N2O3S B296805 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide

Cat. No. B296805
M. Wt: 500.9 g/mol
InChI Key: POVKTVNAMKTHEW-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It was first identified as a potential CFTR inhibitor in a high-throughput screening assay in 2003. Since then, CFTRinh-172 has been extensively studied as a tool compound for investigating the role of CFTR in various physiological and pathological processes.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide inhibits CFTR function by binding to a specific site on the channel protein. This binding site is located on the cytoplasmic side of the channel and is distinct from the ATP-binding site that is targeted by other CFTR inhibitors. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide is a reversible inhibitor of CFTR, meaning that its inhibitory effect can be overcome by increasing the concentration of ATP or other activators of CFTR.
Biochemical and Physiological Effects
CFTR plays a critical role in regulating the transport of chloride and other ions across epithelial membranes. Inhibition of CFTR function by N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide has been shown to have a number of physiological effects, including:
- Decreased airway surface liquid volume and impaired mucociliary clearance in the airways
- Decreased pancreatic fluid secretion and impaired bicarbonate secretion in the intestines
- Decreased sweat chloride secretion in the skin

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide has several advantages as a tool compound for investigating CFTR function. It is a selective inhibitor of CFTR, meaning that it does not significantly affect other ion channels or transporters. It is also a reversible inhibitor, which allows for the modulation of CFTR function in a controlled manner. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide has some limitations as well. It has relatively low potency compared to other CFTR inhibitors, and its inhibitory effect can be overcome by high concentrations of ATP or other activators of CFTR.

Future Directions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide has been a valuable tool compound for investigating the role of CFTR in various physiological and pathological processes. However, there is still much to learn about the complex regulation of CFTR function. Some possible future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide and CFTR include:
- Investigating the structural basis of CFTR inhibition by N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide
- Developing more potent and selective CFTR inhibitors for therapeutic use in cystic fibrosis and other diseases
- Investigating the role of CFTR in other tissues and physiological processes, such as the kidney and the nervous system
- Investigating the role of CFTR in non-canonical chloride transport pathways, such as bicarbonate secretion and transepithelial water transport.

Synthesis Methods

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The key step in the synthesis involves the coupling of 4-fluorobenzenesulfonyl chloride with 2-amino-N-(4-methylphenyl)acetamide to form the sulfonyl amide intermediate. This intermediate is then coupled with 2-chloro-5-(trifluoromethyl)aniline to form the final product.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide has been used extensively in scientific research to investigate the role of CFTR in various physiological and pathological processes. CFTR is a chloride channel that is expressed in many tissues, including the airways, pancreas, and intestines. Mutations in the CFTR gene are the underlying cause of cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide.

properties

Molecular Formula

C22H17ClF4N2O3S

Molecular Weight

500.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C22H17ClF4N2O3S/c1-14-2-7-17(8-3-14)29(33(31,32)18-9-5-16(24)6-10-18)13-21(30)28-20-12-15(22(25,26)27)4-11-19(20)23/h2-12H,13H2,1H3,(H,28,30)

InChI Key

POVKTVNAMKTHEW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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